

A Comparative Guide to the Biological Activity of Bromo-Methoxy Indole Isomers

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Compound of Interest

Compound Name: *4-bromo-5-methoxy-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, and its substitution with bromine and methoxy groups can significantly modulate its biological activity. The specific positioning of these functional groups on the indole ring gives rise to a diverse array of isomers, each with a unique pharmacological profile. This guide provides an objective comparison of the biological activities of various bromo-methoxy indole isomers, supported by experimental data, to aid in research and drug development.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the quantitative biological activity data for a selection of bromo-methoxy indole isomers across different assays. This allows for a direct comparison of their potency and selectivity.

Compound/Isomer	Biological Target/Assay	Result (IC50/Ki)	Reference
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Anti-inflammatory Activity			
5-Bromoisatin	Nitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages)	~151.6 μ M	[1]
6-Bromoisatin	Nitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages)	>50 μ g/mL	[1]
7-Bromoisatin	Nitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages)	<5% inhibition at 50 μ g/mL	[1]
6-Bromoindole	Nitric Oxide (NO) Inhibition (LPS-stimulated RAW264.7 macrophages)	Similar to 5- and 6-bromoisatin	[1]
6-Bromoindole	NF κ B Translocation Inhibition (LPS-stimulated RAW264.7 macrophages)	60.7% reduction at 40 μ g/mL	[1]
6-Bromoisatin	NF κ B Translocation Inhibition (LPS-stimulated RAW264.7 macrophages)	63.7% reduction at 40 μ g/mL	[1]
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Anticancer Activity			
Indole-furan hybrid (St.31) with bromo on	Cytotoxicity against HuCCA-1 and HepG2 cancer cell lines	< 0.5 μ M	[2]

indole and methoxy
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6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (Compound 3g)	Tubulin Polymerization Inhibition	Concentration-dependent	[3]
5'-Methoxyindirubin	Apoptosis induction in human neuroblastoma cells (IMR-32, SK-N-SH, NB-39)	Induces cell death	[4]
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Serotonin Receptor Binding			
2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine	5-HT2A Receptor Binding Affinity (Ki)	2.5 nM	[5]
5-chloro-N,N-dimethyltryptamine	5-HT1A, 5-HT2B, 5-HT7 Receptor Binding Affinity (Ki)	High nanomolar affinity	[6]
5-bromo-N,N-dimethyltryptamine	Serotonin Receptor Binding	High affinity	[6]
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Anti-inflammatory Activity: NF-κB Translocation Assay

This protocol is based on the methodology for assessing the inhibition of nuclear factor kappa B (NFκB) translocation in LPS-stimulated RAW264.7 mouse macrophages.[1]

- Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

- Cell Seeding: Cells are seeded into 96-well plates at a density of 5×10^4 cells/well and allowed to adhere overnight.
- Compound Treatment: Cells are pre-treated with various concentrations of the bromo-methoxy indole isomers or vehicle control (DMSO) for 1 hour.
- LPS Stimulation: Following pre-treatment, cells are stimulated with 1 $\mu\text{g}/\text{mL}$ of lipopolysaccharide (LPS) for 1 hour to induce inflammation and NF κ B activation.
- Immunofluorescence Staining:
 - Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.
 - Cells are then incubated with a primary antibody against the p65 subunit of NF κ B, followed by a fluorescently labeled secondary antibody.
 - Nuclei are counterstained with DAPI.
- Imaging and Analysis: Images are acquired using a fluorescence microscope. The nuclear translocation of NF κ B is quantified by measuring the fluorescence intensity of the p65 subunit within the nucleus relative to the cytoplasm. A reduction in nuclear fluorescence compared to the LPS-stimulated control indicates inhibition of NF κ B translocation.

Anticancer Activity: Tubulin Polymerization Assay

This protocol describes a common method to evaluate the effect of compounds on tubulin polymerization *in vitro*.^{[3][7]}

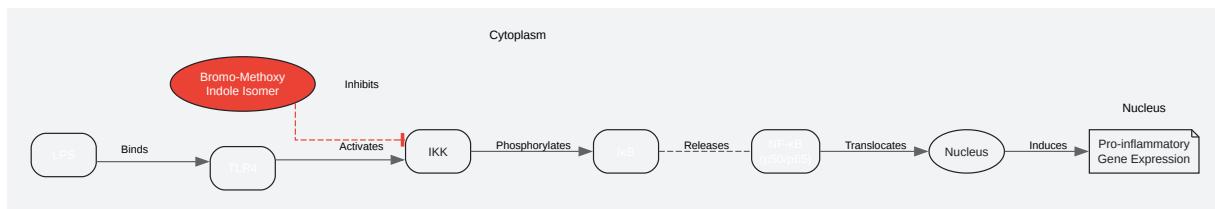
- Reagents: Purified tubulin (from bovine or porcine brain), GTP, and a fluorescence-based tubulin polymerization assay kit are used.
- Reaction Setup: A reaction mixture is prepared containing tubulin, GTP, and a fluorescent reporter in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
- Compound Addition: The bromo-methoxy indole isomers are added to the reaction mixture at various concentrations. Control reactions include a vehicle (DMSO), a known tubulin

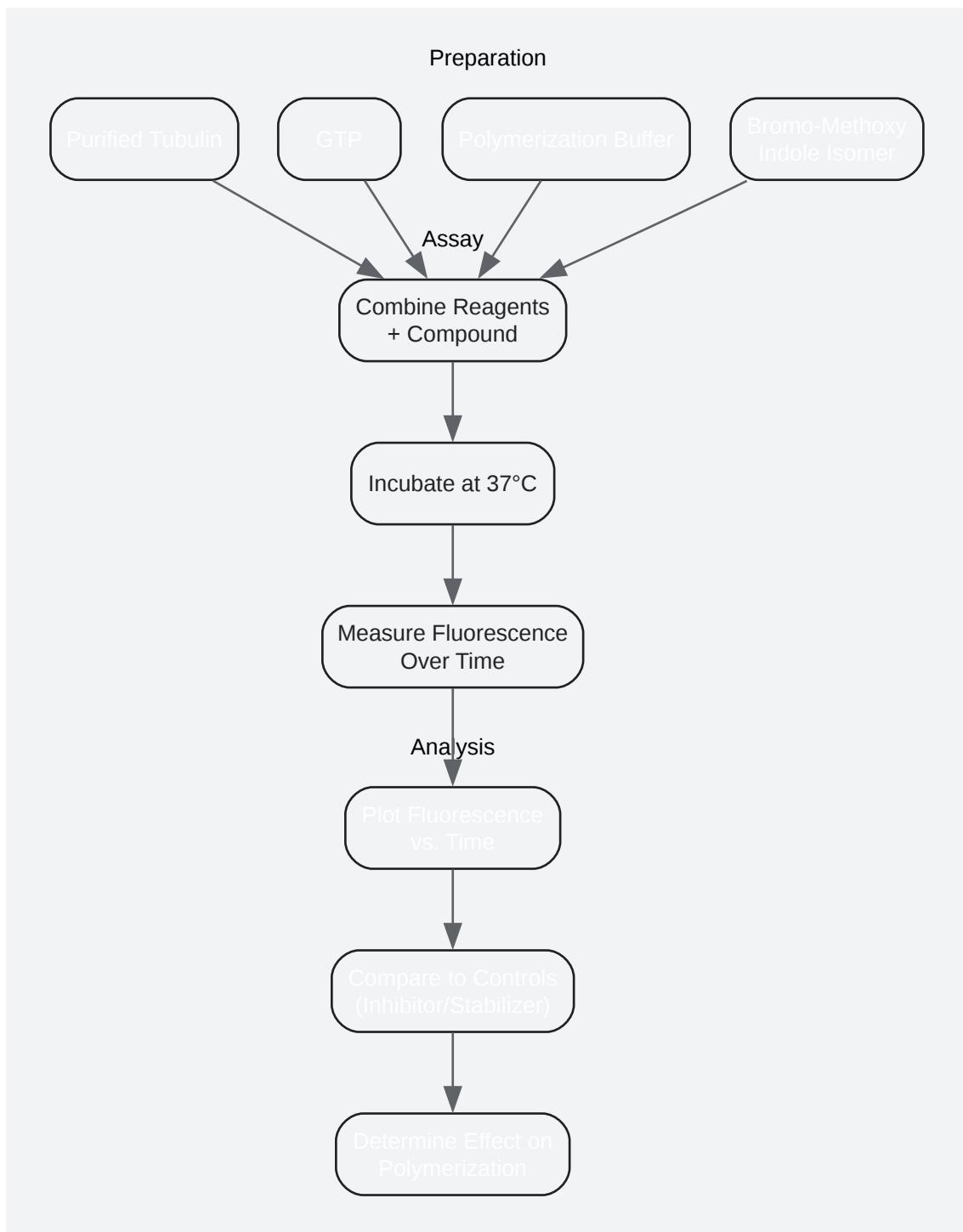
polymerization inhibitor (e.g., colchicine or nocodazole), and a known tubulin polymerization stabilizer (e.g., paclitaxel).

- Initiation of Polymerization: The reaction is initiated by incubating the plate at 37°C to promote tubulin polymerization.
- Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
- Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls. Inhibition of polymerization is observed as a decrease in the fluorescence signal, while stabilization results in an enhanced signal.

Mandatory Visualization

Signaling Pathway: Inhibition of NF-κB Activation





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